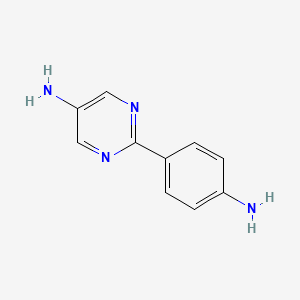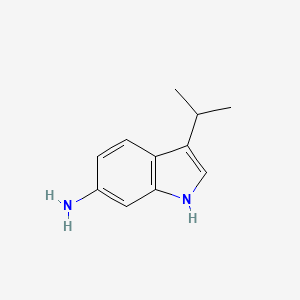
3-Isopropyl-1H-indol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-1H-indol-6-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and are prevalent in various alkaloids . This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which uses arylhydrazones and acidic conditions to form the indole ring . For 3-Isopropyl-1H-indol-6-amine, specific synthetic routes may include the reaction of appropriate aniline derivatives with isopropyl groups under controlled conditions .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-1H-indol-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-6-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at different positions on the indole ring .
Scientific Research Applications
3-Isopropyl-1H-indol-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Isopropyl-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound with a simpler structure.
1H-Indol-3-amine: Another derivative with different substituents.
3-(1-Methylethyl)-1H-indole: Similar structure but lacks the amine group at the 6-position.
Uniqueness
3-Isopropyl-1H-indol-6-amine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-propan-2-yl-1H-indol-6-amine |
InChI |
InChI=1S/C11H14N2/c1-7(2)10-6-13-11-5-8(12)3-4-9(10)11/h3-7,13H,12H2,1-2H3 |
InChI Key |
ZLQSNQUTPLKHMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CNC2=C1C=CC(=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
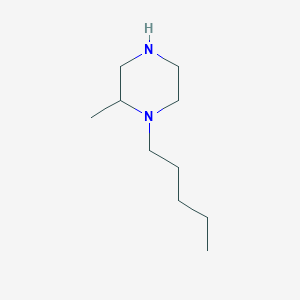
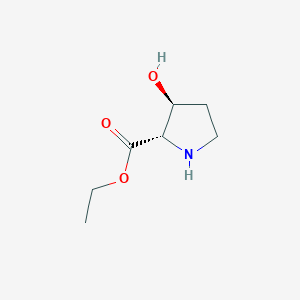
![5-Ethoxy-thiazolo[5,4-b]pyridin-2-ylamine](/img/structure/B1499513.png)
![3-Methylpyrido[3,4-b]pyrazine](/img/structure/B1499515.png)
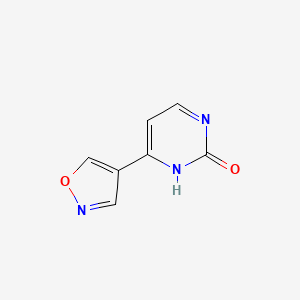
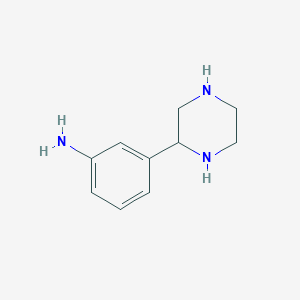
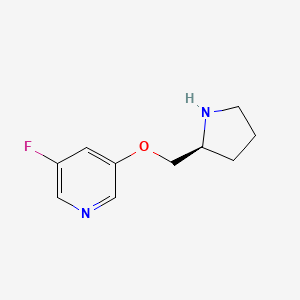
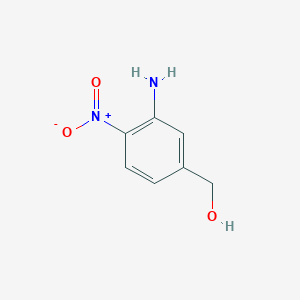
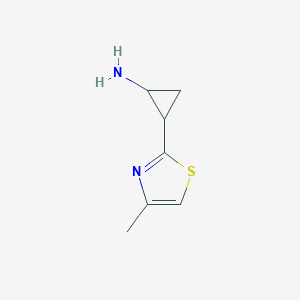

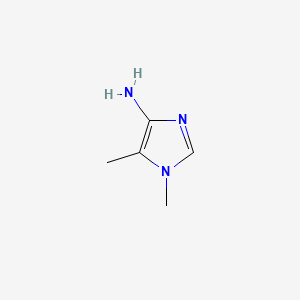
![[1,1-Biphenyl]-2,2-diol,6,6-dimethyl-](/img/structure/B1499533.png)
